

Interpreting conflicting results from Amcenestrant AMEERA-3 and AMEERA-5 trials

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Technical Support Center: Amcenestrant Clinical Trials

Guide: Interpreting AMEERA-3 & AMEERA-5 Trial Results Audience: Researchers, Scientists, and Drug Development Professionals

This guide addresses common questions regarding the clinical trial results for **Amcenestrant**, an investigational oral selective estrogen receptor degrader (SERD), focusing on the AMEERA-3 and AMEERA-5 studies. The discontinuation of the **Amcenestrant** development program was a key outcome following the findings of these trials.^{[1][2][3]}

Frequently Asked Questions (FAQs)

Q1: What were the primary objectives of the AMEERA-3 and AMEERA-5 trials?

A1: Both trials were designed to evaluate the efficacy and safety of **Amcenestrant** in patients with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer (aBC), but in different treatment settings.

- AMEERA-3 (Phase II): This trial's primary objective was to determine if **Amcenestrant** monotherapy improved progression-free survival (PFS) compared to a single-agent endocrine treatment of the physician's choice (TPC).^{[4][5][6]} It focused on patients whose disease had progressed on or after hormonal therapies.^{[5][7]}

- AMEERA-5 (Phase III): This trial's primary objective was to determine if **Amcenestrant** in combination with the CDK4/6 inhibitor palbociclib improved PFS compared to the standard first-line treatment of letrozole plus palbociclib.[8][9][10] The study enrolled patients who had not received any prior systemic therapy for advanced disease.[1][2][8]

Q2: How did the experimental protocols for AMEERA-3 and AMEERA-5 differ?

A2: The trials differed significantly in their phase, patient population, treatment line, and intervention strategy. These differences are critical for interpreting the outcomes.

Feature	AMEERA-3 (NCT04059484)	AMEERA-5 (NCT04478266)
Phase	Phase II[4][11]	Phase III[1][8]
Study Design	Open-label, randomized[4][11]	Double-blind, double-dummy, randomized[8][9][12]
Patient Population	ER+/HER2- aBC patients who progressed after ≤2 previous lines of endocrine therapy.[4] Prior CDK4/6i treatment was permitted.[7]	ER+/HER2- aBC patients with no prior systemic therapy for advanced disease (First-line setting).[2][8][9]
Intervention	Amcenestrant (400 mg QD) monotherapy.[4][7]	Amcenestrant (200 mg QD) + Palbociclib (125 mg).[8][9]
Comparator	Treatment of Physician's Choice (TPC) single-agent endocrine therapy (e.g., fulvestrant, AI, tamoxifen).[4]	Letrozole (2.5 mg QD) + Palbociclib (125 mg).[8][9]
Primary Endpoint	Progression-Free Survival (PFS) by independent central review.[4][6][7]	Progression-Free Survival (PFS) by investigator assessment.[8]
Sample Size	290 patients were randomized.[4][6]	1,068 patients were randomized.[1][9]

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Q3: What were the quantitative results and conclusions of the AMEERA-3 trial?

A3: The AMEERA-3 trial did not meet its primary endpoint, as **Amcenestrant** monotherapy failed to demonstrate a statistically significant improvement in PFS over standard endocrine therapies.^{[4][11]}

Efficacy Results (AMEERA-3)

Endpoint	Amcenestrant (n=143)	Treatment of Physician's Choice (n=147)	Hazard Ratio (HR) & P-value
Median PFS	3.6 months	3.7 months	Stratified HR: 1.051 (95% CI: 0.789 to 1.4); one-sided P = .643 ^{[4][6]}
Median PFS (ESR1- mutant)	3.7 months	2.0 months	Stratified HR: 0.9 (95% CI: 0.565 to 1.435) ^{[4][6]}

| Overall Survival (Immature) | Not Reached | Not Reached | HR: 0.913 (95% CI: 0.595 to 1.403)^{[4][6]} |

Safety Summary (AMEERA-3)

Adverse Events (AEs)	Amcenestrant	Treatment of Physician's Choice
Any Grade Treatment- Emergent AEs	82.5%	76.2% ^{[4][6]}

| Grade ≥ 3 Treatment-Emergent AEs | 21.7% | 15.6%[\[4\]](#)[\[6\]](#) |

Conclusion: **Amcenestrant** did not improve PFS compared to TPC in a pre-treated population. [\[4\]](#) While a numerical improvement was noted in the subgroup of patients with baseline ESR1 mutations, this was not statistically significant and did not support the trial's primary objective. [\[4\]](#)[\[6\]](#)

Q4: What were the quantitative results and conclusions of the AMEERA-5 trial?

A4: The AMEERA-5 trial was stopped early for futility based on a prespecified interim analysis. [\[1\]](#)[\[9\]](#) An Independent Data Monitoring Committee (IDMC) recommended halting the trial because the **Amcenestrant** combination did not meet the boundary for continuation when compared to the control arm.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Efficacy Results (AMEERA-5 Interim Analysis)

Endpoint	Amcenestrant + Palbociclib (n=534)	Letrozole + Palbociclib (n=534)	Hazard Ratio (HR) & P-value
Progression-Free Survival	Did not meet prespecified boundary for continuation vs. control. [1] [2]	Favored over the Amcenestrant arm at interim analysis.	Stratified HR: 1.209 (95% CI: 0.939 to 1.557); one-sided P = .9304 [9] [10]

| 6-Month PFS Rate | 82.7% (95% CI: 79.0 to 85.8) | 86.9% (95% CI: 83.5 to 89.6) | N/A[\[9\]](#)[\[10\]](#) |

Safety Summary (AMEERA-5)

Adverse Events (AEs)	Amcenestrant + Palbociclib	Letrozole + Palbociclib
Any Grade Treatment- Emergent AEs	85.6%	85.4% [9] [10]

| Grade ≥ 3 Treatment-Emergent AEs | 46.3% | 60.8%^[9]^[10] |

Conclusion: The addition of **Amcenestrant** to palbociclib did not show superiority over letrozole plus palbociclib in the first-line treatment of ER+/HER2- advanced breast cancer.^[9]^[13] The negative result led to the discontinuation of the AMEERA-5 trial and subsequently the entire **Amcenestrant** global clinical development program.^[1]^[14]

Q5: What is the proposed mechanism of action for Amcenestrant?

A5: **Amcenestrant** is an oral selective estrogen receptor degrader (SERD).^[2]^[11] Its mechanism involves binding with high affinity to the estrogen receptor (ER), which both blocks estrogen signaling and promotes the degradation of the ER protein itself.^[15]^[16] This dual action is intended to robustly inhibit the growth-promoting ER signaling pathway in cancer cells.^[15]^[17] Preclinical studies showed **Amcenestrant** could degrade the ER with high efficacy (up to 98%) and was active in cell lines resistant to other endocrine therapies like tamoxifen and fulvestrant.^[8]^[16]

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Troubleshooting & Interpretation Guide

Q6: How can we interpret the failure of both trials? What are the key scientific takeaways?

A6: The discontinuation of the **Amcenestrant** program after the negative results from AMEERA-3 and AMEERA-5 provides several key insights for researchers in this field:

- Challenge of Monotherapy in Pre-treated Populations: AMEERA-3's outcome suggests that for patients with endocrine-resistant disease, a SERD monotherapy may not be sufficient to overcome resistance mechanisms. The control arm, which largely consisted of fulvestrant (89.8%), set a high bar, and **Amcenestrant** did not offer a significant benefit over this existing standard of care.^[4] The pronounced initial drop in PFS in both arms was potentially indicative of a highly endocrine-resistant population.^[4]

- **Difficulty in Improving First-Line Standard of Care:** AMEERA-5's failure highlights the significant challenge in improving upon the current first-line standard of care: an aromatase inhibitor (letrozole) combined with a CDK4/6 inhibitor (palbociclib).[8] This combination is highly effective, and the results suggest that simply substituting the aromatase inhibitor with a SERD did not provide additional benefit in a treatment-naïve population and, in fact, trended toward a worse outcome.[9][10]
- **Role of ESR1 Mutations:** While a numerical trend was observed in the ESR1-mutant subgroup of AMEERA-3, it was not statistically significant and did not translate into overall trial success.[4] This contrasts with other SERDs that have shown more pronounced benefits in this specific patient population. This may suggest that the efficacy of SERDs can be heterogeneous and that patient selection based on ESR1 mutation status is a critical consideration for future trial designs.
- **Implications for the Oral SERD Drug Class:** The failures of **Amcenestrant**, alongside mixed results from other oral SERDs, indicate that the therapeutic window and optimal clinical setting for this class of drugs are still being defined. Factors such as the specific molecular structure of the SERD, the patient population (e.g., prior treatments, mutational status), and the combination partner are all critical variables for success. The high efficacy of established treatments makes demonstrating superiority a significant hurdle for new agents.

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